Physicochemical Differentiation: Computed Lipophilicity & Hydrogen Bonding Profile vs. Unsubstituted Analog
The target compound's computed XLogP3 of 3.3 represents a significant increase in lipophilicity compared to the unsubstituted benzamide analog N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide, which has a predicted XLogP3 of 2.5 [1]. This difference is driven by the addition of the 3,4-difluoro substitution on the benzamide ring. The target compound also has 6 hydrogen bond acceptors (vs. 5 for the unsubstituted analog), altering its potential for key polar interactions [1].
| Evidence Dimension | Lipophilicity (XLogP3) and Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | XLogP3 = 3.3; HBA = 6 [1] |
| Comparator Or Baseline | N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide: XLogP3 = 2.5; HBA = 5 [1] |
| Quantified Difference | Δ XLogP3 = +0.8; Δ HBA = +1 |
| Conditions | Computed properties via PubChem (XLogP3, Cactvs) |
Why This Matters
The 0.8 log unit increase in lipophilicity and altered H-bond acceptor profile directly impact membrane permeability, solubility, and target-binding potential, making the 3,4-difluoro analogue a distinct chemical entity with different ADME properties.
- [1] PubChem. Compound Summary for CID 25284229 and CID 2834797. National Library of Medicine. View Source
